Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a chemical compound that belongs to the family of dioxobutanoate esters. It is commonly used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Utility in Synthesis of Nitrogenous Heterocycles
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate has been utilized in the synthesis of nitrogenous heterocycles, which are significant due to their antimicrobial properties. For example, the reaction of certain bromo and chloro derivatives with diethyloxalate and further treatment with different nucleophilic reagents has resulted in the formation of compounds tested for their antimicrobial activities against bacteria and fungi (Siddiqui, 2013).
Formation of Supramolecular Structures
This compound has also been studied for its ability to react with tetracyanoethylene, leading to the formation of structures that can create supramolecular assemblies. These assemblies have the potential to include large organic and bioorganic molecules, indicating their utility in various chemical and biological applications (Sheverdov et al., 2017).
Antimicrobial, Analgesic, and Immunotropic Activities
The compound has been instrumental in synthesizing methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, exhibiting antimicrobial, analgesic, antipyretic, and immunotropic activities. These synthesized compounds have been structurally elucidated and tested for various biological activities (Mar'yasov et al., 2016).
Antioxidant and Anti-Inflammatory Properties
Research on derivatives of methyl 4-(4-bromophenyl)-2,4-dioxobutanoate has shown significant antioxidant and anti-inflammatory properties. These properties have been explored through in vitro methods, suggesting potential applications in treating oxidative stress-related and inflammatory conditions (Кorobko et al., 2018).
Potential in NMDA Receptor Antagonism
Studies have identified compounds like 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid as N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds selectively inhibit specific NMDA receptor subunits, suggesting their potential in neurological research and drug development (Acker et al., 2011).
Crystallographic and Theoretical Studies in
Anticonvulsant ResearchMethyl 4-(4-bromophenyl)-2,4-dioxobutanoate has been the subject of crystallographic and theoretical studies, particularly in the context of its anticonvulsant properties. The structure and energetically preferred conformation of these compounds have been established, which is crucial for understanding their biological activity and for designing new anticonvulsant agents (Edafiogho et al., 2003).
Applications in Combinatorial Chemistry
This compound has been used in three-component cyclizations to create a library of derivatives with an indolin-2-one motif. These derivatives are significant in natural alkaloids and offer a practical strategy for constructing diverse compounds with potential biological activities (Vydzhak et al., 2020).
Exploration of New Nitrogen-Containing Bromophenols
Research has also focused on isolating new nitrogen-containing bromophenols from marine algae, where methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivatives demonstrated potent antioxidant activity. These compounds could have applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Synthesis of Heterocyclic Compounds
The compound has been instrumental in synthesizing various heterocyclic compounds, including oxazolo[4,5-c]quinoline and imidazole derivatives. These syntheses contribute to the development of novel compounds with potential pharmaceutical applications (Stanovnik et al., 2003).
properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406127 | |
Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
CAS RN |
60395-85-9 | |
Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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